N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Structural and Functional Overview
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibits a bifunctional architecture combining a bicyclic benzothiazole moiety with a sulfonamide-substituted butanamide chain. The benzothiazole core consists of a fused benzene and thiazole ring system, with methyl groups at the 5,5-positions and a ketone oxygen at the 7-position, conferring rigidity and electronic diversity. The sulfonamide group, attached via a butanamide linker, introduces a polar sulfonyl group ($$ \text{SO}_2 $$) and a 4-methoxyphenyl substituent, enhancing solubility and target affinity.
Table 1: Key Structural Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{24}\text{N}{2}\text{O}{5}\text{S}_{2} $$ |
| Molecular Weight | 436.5 g/mol |
| SMILES Notation | COc1ccc(S(=O)(=O)CCCC(=O)Nc2nc3c(s2)C(=O)CC(C)(C)C3)cc1 |
| Core Pharmacophores | Benzothiazole, Sulfonamide |
The butanamide linker ($$ \text{-CH}2\text{CH}2\text{CH}_2\text{C(=O)NH-} $$) bridges the benzothiazole and sulfonamide groups, enabling conformational flexibility while maintaining spatial alignment for enzyme binding. X-ray crystallography of analogous compounds reveals that the sulfonamide group coordinates with zinc ions in carbonic anhydrase active sites, while the benzothiazole moiety engages in hydrophobic interactions with adjacent residues.
Pharmacological Relevance of Benzothiazole-Sulfonamide Hybrids
Benzothiazole-sulfonamide hybrids have garnered attention for their dual targeting capabilities. Benzothiazoles are known for their antitumor, antimicrobial, and anti-inflammatory activities, mediated through interactions with DNA, enzymes, and cellular receptors. Sulfonamides, conversely, are classical inhibitors of carbonic anhydrases (CAs), enzymes that regulate pH homeostasis and are overexpressed in hypoxic tumors. Hybridization amplifies these effects:
- Enzyme Inhibition : The sulfonamide group binds to CA active sites via its sulfamoyl moiety, while the benzothiazole scaffold enhances selectivity for tumor-associated CA IX over off-target isoforms like CA I and II.
- Antibacterial Activity : Benzothiazole derivatives disrupt bacterial enzymes such as dihydroorotase and DNA gyrase, with sulfonamide substituents improving membrane permeability.
- Synergistic Effects : Hybrids exhibit lower IC$$_{50}$$ values (nanomolar range) compared to parent compounds, attributed to cooperative binding at multiple enzyme subpockets.
For instance, derivatives of this compound show selective CA IX inhibition with $$ Ki $$ values of 0.025–0.682 μM, outperforming acetazolamide ($$ Ki = 0.25–1.2 \mu\text{M} $$). Such selectivity reduces off-target effects in healthy tissues, a critical advantage in oncology.
Research Objectives and Significance
The primary research objectives for this compound include:
- Elucidating Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., methoxy position, alkyl chain length) with CA isoform selectivity.
- Optimizing Tumor Targeting : Enhancing pharmacokinetic properties to improve bioavailability and tumor penetration.
- Exploring Multifunctional Applications : Assessing dual activity against bacterial and tumor targets to address comorbid conditions.
This molecule’s significance lies in its potential to overcome limitations of monofunctional drugs, such as resistance development and systemic toxicity. By targeting CA IX—a marker of tumor hypoxia—it may synergize with radiotherapy and chemotherapy, offering a multimodal therapeutic strategy.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-20(2)11-15-18(16(23)12-20)28-19(21-15)22-17(24)5-4-10-29(25,26)14-8-6-13(27-3)7-9-14/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSARGLQZONLCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the sulfonyl and butanamide groups under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole compounds exhibit antimicrobial properties. N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has shown effectiveness against various bacterial strains. A study demonstrated its potential as a lead compound for developing new antibiotics targeting resistant strains, highlighting its role in combating bacterial infections .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is particularly relevant in the treatment of breast and colon cancers .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, contributing to cell survival and function .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that yield various derivatives with modified functional groups. These derivatives can enhance the biological activity or alter the pharmacokinetic properties of the parent compound .
Case Studies
- Antimicrobial Testing : A study conducted on several benzo[d]thiazole derivatives demonstrated that modifications to the sulfonamide group significantly improved antibacterial activity against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines showed that the compound induced apoptosis at micromolar concentrations, with a mechanism involving mitochondrial dysfunction .
- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced cognitive decline in models of Alzheimer's disease by decreasing amyloid-beta plaque formation .
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Key Analogs
a) Sulfonyl Substituent Effects
- 4-Fluorophenyl (Compound 2) : Fluorine improves metabolic resistance and may enhance binding affinity through hydrophobic interactions, as seen in kinase inhibitors .
b) Core Heterocycle Differences
- The 7-oxo group introduces hydrogen-bonding capacity, which could improve target selectivity .
- 1,2,4-Triazole Derivatives : Triazole-thiones exhibit tautomerism (thione vs. thiol forms), influencing solubility and reactivity. Their sulfonyl groups are often para-substituted with halogens (Cl, Br), enhancing electrophilicity for covalent target binding .
c) Side-Chain Modifications
- Amide Linkages (Target Compound, VU0500469): Amides provide rigidity and stability compared to carbamates or ureido groups (e.g., compounds). For example, VU0500469’s dimethylaminoethyl side chain introduces basicity, which may alter cellular uptake and ion-channel interactions .
Research Findings and Activity Trends
- The 4-methoxyphenylsulfonyl group is analogous to COX-2 inhibitors, hinting at anti-inflammatory applications .
- VU0500469: Demonstrated moderate activity in neuronal signaling assays, likely due to its dimethylaminoethyl group’s interaction with neurotransmitter receptors .
- Triazole Derivatives : Exhibited antimicrobial activity against Gram-positive bacteria, with 4-chlorophenyl analogs showing the highest potency (MIC = 2–4 µg/mL). The thione tautomer was critical for disrupting bacterial membrane integrity .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H21N3O2S
- Molecular Weight : 427.52 g/mol
Structural Features
The compound consists of a benzo[d]thiazole moiety, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological profile. The presence of the methoxyphenyl group is also significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been reported to possess moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .
Anticancer Potential
The compound's structural analogs have shown promising results in anticancer assays. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro, suggesting potential application as antileukemic agents .
Enzyme Inhibition
Inhibitory activity against various enzymes has also been reported for similar compounds. For example, certain derivatives have shown selective inhibition against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases .
Study 1: Antimicrobial Screening
A comprehensive screening of structurally related compounds revealed that those with higher lipophilicity exhibited stronger antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The tested compounds were evaluated using standard disk diffusion methods and showed varying degrees of inhibition zones.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | 15 mm | 20 mm |
| Compound B | 10 mm | 18 mm |
| Target Compound | 12 mm | 22 mm |
Study 2: Anticancer Evaluation
In vitro studies on the anticancer properties of related benzo[d]thiazole compounds indicated a significant reduction in viability of leukemia cell lines at concentrations as low as 25 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Study 3: Enzyme Inhibition
A detailed investigation into the enzyme inhibitory properties revealed that the target compound exhibited an IC50 value comparable to known inhibitors for BChE, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of thiazole intermediates with sulfonyl butanamide precursors. Key steps include:
- Temperature Control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure product .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm final structure using (e.g., δ 2.1 ppm for dimethyl groups, δ 7.8 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) groups .
- NMR : Use to resolve quaternary carbons in the tetrahydrobenzo[d]thiazole ring (~120–150 ppm) .
- Mass Spectrometry : Validate molecular weight (485.6 g/mol) via ESI-MS .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., C: 62.06%, H: 3.47% for similar analogs) .
Q. How does the compound’s structure influence its stability under varying conditions?
- Methodological Answer :
- pH Sensitivity : Perform stability assays in buffers (pH 2–9) to identify degradation products via HPLC. The sulfonyl group may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C suggested by analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC values of analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl reduces cytotoxicity by 30%) .
- Target Profiling : Use kinase inhibition assays to identify off-target effects. For example, thiazole derivatives may cross-react with COX-2 or EGFR .
- Data Normalization : Account for variations in assay conditions (e.g., cell line viability assays vs. enzymatic assays) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to proposed targets (e.g., ATP-binding pockets in kinases). Optimize parameters for sulfur-π interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Models : Train models with descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .
Q. What experimental approaches elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
- Cellular Imaging : Apply confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
